molecular formula C14H14Cl2N2O4 B566625 2,2'-Dichloro-4,4'-dinitrobibenzyl CAS No. 105222-71-7

2,2'-Dichloro-4,4'-dinitrobibenzyl

Cat. No.: B566625
CAS No.: 105222-71-7
M. Wt: 345.176
InChI Key: MMHAUTWGTKLPSC-UHFFFAOYSA-N
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Description

2,2’-Dichloro-4,4’-dinitrobibenzyl is a chemical compound with the molecular formula C14H10Cl2N2O4 It is characterized by the presence of two chlorine atoms and two nitro groups attached to a bibenzyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dichloro-4,4’-dinitrobibenzyl typically involves the nitration of 2,2’-dichlorobibenzyl. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic rings .

Industrial Production Methods

Industrial production of 2,2’-Dichloro-4,4’-dinitrobibenzyl follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dichloro-4,4’-dinitrobibenzyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide, primary or secondary amines.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Scientific Research Applications

2,2’-Dichloro-4,4’-dinitrobibenzyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and chemical compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Dichloro-4,4’-dinitrobibenzyl involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitrochlorobenzene
  • 4,4’-Dinitrobibenzyl
  • 2,2’-Dichlorobibenzyl

Uniqueness

2,2’-Dichloro-4,4’-dinitrobibenzyl is unique due to the presence of both chlorine and nitro groups on the bibenzyl structure. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The specific arrangement of these groups also influences the compound’s physical properties, such as solubility and melting point .

Properties

IUPAC Name

2-chloro-1-[2-(2-chloro-4-nitrophenyl)ethyl]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c15-13-7-11(17(19)20)5-3-9(13)1-2-10-4-6-12(18(21)22)8-14(10)16/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOUBVQXBKOAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CCC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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